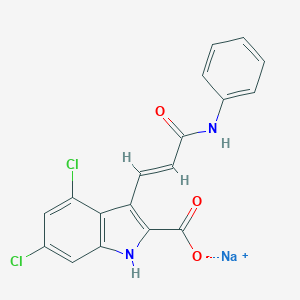

Gavestinel sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Gavestinel, also known as GV-150,526A, is a highly potent and selective non-competitive antagonist that acts at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor-channel complex. It was developed by GlaxoSmithKline for the treatment of acute intracerebral hemorrhage and ischemic stroke. The compound has a molecular formula of C18H12Cl2N2O3 and a molar mass of 375.21 g·mol−1 .

Vorbereitungsmethoden

Gavestinel is synthesized by substituting indole-2-carboxylate at the C-3 position with an unsaturated lateral side chain. The synthetic route involves the activation of the carboxy group through the formation of the corresponding 2-pyridyl thioester, generated in situ by the mild oxidation-reduction condensation reaction in the presence of 2,2’-dipyridyl disulfide and triphenylphosphine . Industrial production methods for Gavestinel are not widely documented, but the synthesis typically involves standard organic synthesis techniques under controlled laboratory conditions.

Analyse Chemischer Reaktionen

Formation of Gavestinel Sodium

This compound is synthesized via neutralization of the parent carboxylic acid (Gavestinel) with a sodium base. The reaction proceeds as follows:

C18H12Cl2N2O3(Gavestinel)+NaOH→C18H11Cl2N2O3Na(Gavestinel sodium)+H2O

This sodium salt enhances aqueous solubility, making it suitable for pharmaceutical formulations .

Metabolic Reactions

This compound undergoes phase II metabolism, primarily involving glucuronidation and hydroxylation (Table 1).

Table 1: Metabolic Pathways of this compound

*Hydroxylation likely involves cytochrome P450 isoforms, though specific enzymes remain unidentified in available literature.

Stability and Reactivity

-

Aqueous Stability : this compound dissociates in water to form the Gavestinel anion (C18H11Cl2N2O3−) and Na+.

-

pH-Dependent Behavior : Under acidic conditions (e.g., gastric pH), the sodium salt may revert to the free acid form via protonation .

-

Thermal Stability : No decomposition data is explicitly reported, but sodium salts of carboxylic acids typically exhibit stability at ambient temperatures .

Functional Group Reactivity

-

Carboxylic Acid (as Sodium Salt) : Governs solubility and ionic interactions.

-

Chlorinated Indole Core : Contributes to electrophilic reactivity, though no direct substitution reactions are documented.

-

α,β-Unsaturated Ketone : Potential site for nucleophilic addition, though metabolic conjugation dominates in biological systems .

Key Research Findings

-

Metabolite Identification : Gavestinel 4-O-acyl glucuronide and p-hydroxy-gavestinel are the primary human metabolites, confirmed via LC-MS and enzymatic assays .

-

Enzyme Specificity : Glucuronidation is catalyzed by multiple UGT isoforms, with UGT1A1 showing the highest activity .

-

Pharmacological Inertness of Metabolites : Neither metabolite exhibits significant NMDA receptor antagonism, confirming detoxification via conjugation .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Applications

1. Acute Ischemic Stroke

Gavestinel sodium has been primarily investigated for its neuroprotective effects in patients experiencing acute ischemic stroke. The Glycine Antagonist in Neuroprotection (GAIN) trials, which included GAIN Americas and GAIN International, were pivotal in assessing the efficacy and safety of gavestinel administered within six hours of stroke onset.

- Study Design : The GAIN trials were randomized, double-blind, placebo-controlled studies involving 1,367 patients across 132 medical centers in the U.S. and Canada. Patients received either gavestinel (800 mg loading dose followed by 200 mg every 12 hours for three days) or a placebo .

- Outcomes : The primary outcome measured was functional capability at three months post-treatment, assessed using the Barthel Index (BI). Despite initial hopes for positive outcomes, results indicated that gavestinel did not significantly improve functional outcomes compared to placebo. Moreover, some trials reported safety concerns, including increased mortality and psychotic effects leading to early termination of certain studies .

- MRI Substudy : A planned MRI substudy aimed to evaluate infarct volume changes. Results showed no significant differences in lesion growth between gavestinel and placebo groups, aligning with overall clinical outcomes .

Pharmacokinetics and Safety Profile

The pharmacokinetics of gavestinel indicate that it is well-tolerated at neuroprotective doses. Studies suggest that it can inhibit glutamate-induced increases in intracellular calcium levels in primary rat neonatal cerebral cortical neurons . However, the clinical efficacy has been inconsistent across trials, raising questions about its utility as a neuroprotective agent.

Potential Applications Beyond Stroke

While acute ischemic stroke has been the primary focus, there is potential for exploring gavestinel's application in other neurological disorders characterized by excitotoxicity:

- Neurodegenerative Diseases : Given its mechanism of action on NMDA receptors, further research could investigate its role in conditions like Alzheimer's disease and multiple sclerosis where glutamate-mediated excitotoxicity is implicated .

- Traumatic Brain Injury (TBI) : Similar to ischemic stroke, TBI involves complex neurochemical cascades where NMDA receptor overactivation contributes to secondary injury. Gavestinel may offer therapeutic benefits in this context if further validated through clinical trials.

Case Studies and Research Findings

Wirkmechanismus

Gavestinel exerts its effects by binding selectively to the glycine site on the NMDA receptor complex, rather than the glutamate site where many other NMDA antagonists bind . This binding inhibits the overstimulation of NMDA receptors, which can lead to increased intracellular calcium levels and neural cell damage under ischemic or hypoxic conditions such as stroke . By blocking the glycine site, Gavestinel helps to prevent excitotoxicity and protect neural cells from damage .

Vergleich Mit ähnlichen Verbindungen

Gavestinel is unique in its high selectivity and affinity for the glycine binding site of the NMDA receptor. Similar compounds include:

Kynurenic Acid: Another NMDA receptor antagonist that acts at the glycine site but with lower selectivity and affinity compared to Gavestinel.

D-Serine: A co-agonist at the glycine site of the NMDA receptor, which can enhance NMDA receptor activity rather than inhibit it.

5,7-Dichlorokynurenic Acid: A competitive antagonist at the glycine site of the NMDA receptor, similar to Gavestinel but with different pharmacokinetic properties.

Gavestinel’s uniqueness lies in its high selectivity and broad time window efficacy, making it a valuable tool for studying NMDA receptor function and potential therapeutic applications .

Eigenschaften

CAS-Nummer |

153436-38-5 |

|---|---|

Molekularformel |

C18H12Cl2N2NaO3 |

Molekulargewicht |

398.2 g/mol |

IUPAC-Name |

sodium;3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C18H12Cl2N2O3.Na/c19-10-8-13(20)16-12(17(18(24)25)22-14(16)9-10)6-7-15(23)21-11-4-2-1-3-5-11;/h1-9,22H,(H,21,23)(H,24,25);/b7-6+; |

InChI-Schlüssel |

OBPMZHMRJJJUBC-UHDJGPCESA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-].[Na+] |

Isomerische SMILES |

C1=CC=C(C=C1)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na] |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na] |

Key on ui other cas no. |

153436-38-5 |

Synonyme |

1H-indole-2-carboxylic acid, 4,6-dichloro-3-((1E)-3-oxo-3-(phenylamino)-1-propenyl)-, monosodium salt 3-(2-((phenylamino)carbonyl)ethenyl)-4,6-dichloroindole-2-carboxylic acid 4,6-dichloro-3-((E)-2-(phenylcarbamoyl)vinyl)indole-2-carboxylic acid Gavestinel gavestinel sodium GV 150526A GV-150526A GV-150526X GV150526 GV150526A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.